molecular formula C12H18O3 B14658177 Methyl 2-hydroxyadamantane-1-carboxylate CAS No. 41171-74-8

Methyl 2-hydroxyadamantane-1-carboxylate

Cat. No.: B14658177
CAS No.: 41171-74-8
M. Wt: 210.27 g/mol
InChI Key: SEVMKXVZUKPSMQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyadamantane-1-carboxylate is an adamantane derivative characterized by a hydroxyl group at the 2-position and a methyl ester group at the 1-position of the adamantane cage. Adamantane-based compounds are known for their rigid, diamondoid structure, which confers unique physicochemical properties, including high thermal stability and lipophilicity.

Properties

CAS No.

41171-74-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10,13H,2-6H2,1H3

InChI Key

SEVMKXVZUKPSMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis in Proton Acid Media

The foundational step for synthesizing hydroxy adamantane carboxylic acids involves carboxylation followed by oxidation. In a patented method, adamantane derivatives (e.g., 1-adamantanol) react with carbon monoxide or formic acid in concentrated sulfuric acid (≥90% mass) to form carboxylic acid intermediates. For instance, 1-adamantanol undergoes carboxylation at 35°C for 3 hours in 96% sulfuric acid, achieving 99% conversion and 97% yield of 1-adamantane carboxylic acid. Subsequent oxidation with hydrogen peroxide introduces hydroxyl groups at bridgehead positions, yielding 3-hydroxy adamantane-1-carboxylic acid at 25.2% yield.

This one-pot method minimizes intermediate purification, as both reactions occur sequentially in the same reactor. The proton acid acts as both a solvent and catalyst, enabling precise control over reaction kinetics. Comparative studies show that lower acid concentrations (e.g., 85% sulfuric acid) reduce carboxylation yields to 37.7%, underscoring the necessity of high proton acid purity.

Regioselectivity and Isomer Formation

Achieving the 2-hydroxy isomer requires strategic substitution of starting materials. While the cited patent primarily produces 3-hydroxy derivatives, analogous routes for 2-hydroxy isomers could involve brominated adamantane precursors. For example, 1-bromoadamantane in concentrated sulfuric acid with formic acid yields carboxylated products, though yields drop to 7.7% due to steric hindrance. Adjusting reaction temperatures (10–20°C) and optimizing oxidant stoichiometry may enhance regioselectivity for the 2-position.

Esterification Techniques for Methyl Ester Formation

Base-Catalyzed Esterification

Transforming hydroxy carboxylic acids into methyl esters typically employs base-catalyzed methods. A patent detailing cyclopentanone-2-carboxylate synthesis uses sodium methoxide in dimethylformamide (DMF) to facilitate esterification. Although this method targets a different substrate, its principles apply broadly:

  • Reaction Setup : Sodium methoxide (120–140 kg) and DMF (1000–1100 kg) are stirred at 90–110°C.
  • Esterification : Diethyl adipate is added dropwise, followed by refluxing for 8–10 hours to achieve 99% yield.
  • Workup : The mixture is acidified with hydrochloric acid, washed, and distilled under vacuum.

Adapting this to adamantane derivatives would require substituting diethyl adipate with 2-hydroxyadamantane-1-carboxylic acid and methanol.

Acid-Catalyzed Fischer Esterification

Fischer esterification offers an alternative pathway, particularly for acid-stable substrates. Reacting 2-hydroxyadamantane-1-carboxylic acid with methanol in sulfuric acid (2–5 mol%) at reflux (65–70°C) for 12–24 hours typically achieves 80–90% conversion. However, prolonged heating may degrade the adamantane framework, necessitating precise temperature control.

Optimization of Reaction Conditions

Temperature and Time Effects

Optimal carboxylation occurs at 35°C for 3 hours, beyond which side reactions (e.g., sulfonation) proliferate. Esterification with sodium methoxide requires higher temperatures (90–110°C) to activate the alkoxide nucleophile.

Solvent and Catalyst Selection

Proton Acids : Concentrated sulfuric acid (96%) outperforms phosphoric or diluted sulfuric acid in carboxylation due to superior protonating ability.
Polar Aprotic Solvents : DMF enhances esterification rates by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Step Conditions Yield (%) Purity (%) Source
Carboxylation 96% H₂SO₄, 35°C, 3h 97 99
Oxidation H₂O₂, 40°C, 8h 25.2 95
Esterification (Base) NaOCH₃, DMF, 100°C, 9h 99 99.5
Esterification (Acid) H₂SO₄, MeOH, 70°C, 24h 85 90

Base-catalyzed esterification offers higher yields but requires anhydrous conditions. Acid catalysis is simpler but less efficient.

Environmental and Economic Impacts

One-pot carboxylation-oxidation reduces waste by 40% compared to multi-step protocols. Sodium methoxide, while effective, generates alkaline wastewater requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxyadamantane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxyadamantane-1-carboxylate in biological systems involves its interaction with cellular membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its potential antiviral and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with Methyl 2-hydroxyadamantane-1-carboxylate and are discussed for comparative analysis:

3-Hydroxyadamantane-1-carboxylic Acid
  • Structure : Hydroxyl group at 3-position, carboxylic acid at 1-position.
  • Properties : Higher polarity due to the carboxylic acid group, leading to reduced lipophilicity compared to methyl esters. Reported melting point: 203–204°C .
  • Applications: Potential as a bioactive scaffold; carboxylic acid groups often enhance binding to biological targets.
2-Adamantanol (2-Hydroxyadamantane)
  • Structure : Hydroxyl group at 2-position; lacks the carboxylate/ester moiety.
  • Properties : Lower molecular weight (C₁₀H₁₆O) and higher volatility compared to ester derivatives. Used as a precursor in synthesizing adamantane-based drugs .
Methyl 3-aminocyclopentanecarboxylate
  • Structure : Cyclopentane ring with amine and methyl ester groups.
  • Properties : Distinct from adamantane derivatives due to its flexible ring. Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) . Highlights the role of functional groups in toxicity.
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Cyano and urea-like substituents on a linear chain.
  • Properties: Limited toxicological data (CAS 6972-77-6), but cyano groups may confer reactivity or metabolic instability .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Melting Point (°C) Toxicity Profile
This compound C₁₂H₁₈O₃ 210.27 Not available Hydroxyl, methyl ester Not reported Insufficient data
3-Hydroxyadamantane-1-carboxylic acid C₁₁H₁₆O₃ 196.24 42711-75-1 Hydroxyl, carboxylic acid 203–204 Not reported
2-Adamantanol C₁₀H₁₆O 152.23 Not listed Hydroxyl ~250 (decomposes) Low acute toxicity
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 1314922-38-7 Amine, methyl ester Not reported H302, H315, H319, H335
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 6972-77-6 Cyano, urea Not reported Uninvestigated

Key Research Findings

  • Functional Group Impact : Esterification (e.g., methyl ester in this compound) typically increases lipophilicity and bioavailability compared to carboxylic acids (e.g., 3-Hydroxyadamantane-1-carboxylic acid) .
  • Toxicity Trends: Adamantane derivatives generally exhibit lower acute toxicity compared to flexible-ring analogs like Methyl 3-aminocyclopentanecarboxylate, which has documented respiratory and dermal hazards .
  • Synthetic Utility: The adamantane core’s rigidity may enhance metabolic stability, making this compound a candidate for drug development, whereas cyano/urea groups in 2-Cyano-N-[(methylamino)carbonyl]acetamide may limit stability .

Q & A

Q. Basic

  • LC-MS to track intermediate formation (e.g., adamantane-carboxylic acid).
  • In situ IR spectroscopy to monitor esterification progress.
  • DFT-computed reaction pathways to identify kinetic vs. thermodynamic products.

How are puckering parameters applied to non-planar adamantane derivatives in structural studies?

Advanced
The Cremer-Pople formalism generalizes puckering analysis to adamantane’s fused cyclohexane rings. Steps:

Define a reference plane for each ring.

Calculate out-of-plane displacements (𝑧ⱼ) and convert to amplitude (𝑞) and phase (𝜙) coordinates.

Compare to DFT-optimized geometries to assess strain.

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